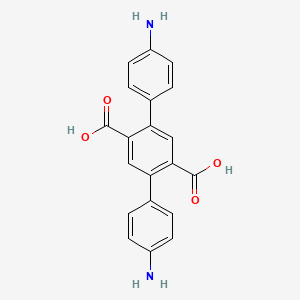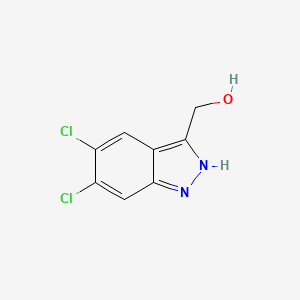
(5,6-Dichloro-1H-indazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Dichloro-1H-indazol-3-yl)methanol is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dichloro-1H-indazol-3-yl)methanol typically involves the reaction of 5,6-dichloroindazole with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methanol derivative. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
(5,6-Dichloro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The chlorine atoms on the indazole ring can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or alkyl halides in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted indazole derivatives with different functional groups.
科学的研究の応用
(5,6-Dichloro-1H-indazol-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (5,6-Dichloro-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
(5,6-Dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol: A derivative of imidazo[4,5-b]pyrazine with similar therapeutic potential.
Indazole Derivatives: Various indazole derivatives with different substituents on the indazole ring, such as 5-chloro-1H-indazole and 6-chloro-1H-indazole.
Uniqueness
(5,6-Dichloro-1H-indazol-3-yl)methanol is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of the dichloro groups and the methanol moiety enhances its reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C8H6Cl2N2O |
|---|---|
分子量 |
217.05 g/mol |
IUPAC名 |
(5,6-dichloro-2H-indazol-3-yl)methanol |
InChI |
InChI=1S/C8H6Cl2N2O/c9-5-1-4-7(2-6(5)10)11-12-8(4)3-13/h1-2,13H,3H2,(H,11,12) |
InChIキー |
BLHYFTTUGZZFCA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC2=NNC(=C21)CO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
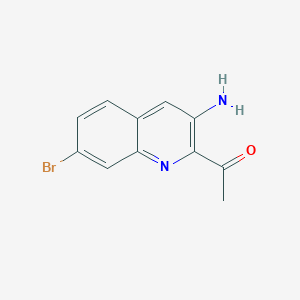
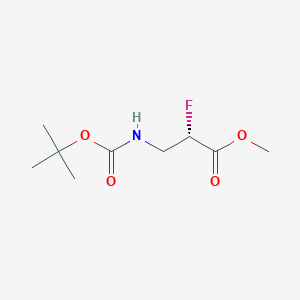
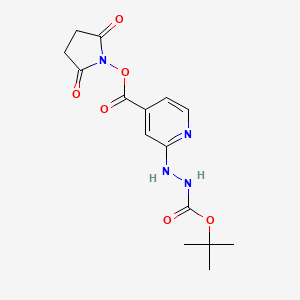
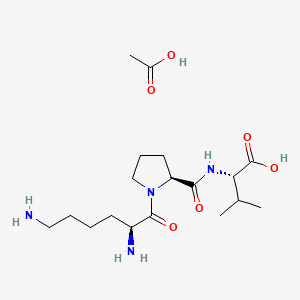
![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)
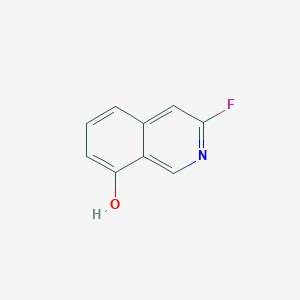
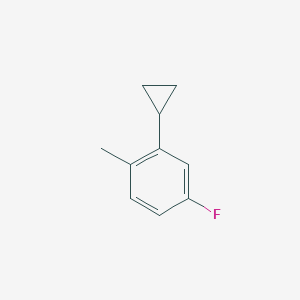
![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)

![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
